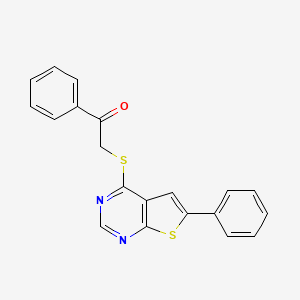![molecular formula C20H13N3O3S2 B3586762 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B3586762.png)
1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
概要
説明
1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic compound that features a nitrophenyl group, a thieno[2,3-d]pyrimidinyl group, and a sulfanylethanone moiety
準備方法
The synthesis of 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the thieno[2,3-d]pyrimidine core.
Attachment of the nitrophenyl group: This can be done through nitration reactions, where a nitro group is introduced to a phenyl ring, followed by coupling with the thieno[2,3-d]pyrimidine core.
Formation of the sulfanylethanone moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives.
科学的研究の応用
1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways involving nitro and sulfanyl groups, as well as interactions with proteins or nucleic acids.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfanyl groups can participate in redox reactions, influencing cellular processes. The thieno[2,3-d]pyrimidine core may also interact with nucleic acids or proteins, affecting their function.
類似化合物との比較
Similar compounds to 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone include:
1-Benzyl-3,5-bis(1-naphthylmethylene)-4-piperidinone: This compound features a piperidinone core with naphthylmethylene groups, differing in its core structure and substituents.
1-Benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone: Similar to the previous compound but with different naphthylmethylene positioning.
1-Benzyl-3,5-bis(3-methylbenzylidene)-4-piperidinone: This compound has a piperidinone core with methylbenzylidene groups, differing in its substituents.
The uniqueness of this compound lies in its combination of a nitrophenyl group, a thieno[2,3-d]pyrimidine core, and a sulfanylethanone moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-17(14-7-4-8-15(9-14)23(25)26)11-28-20-18-16(13-5-2-1-3-6-13)10-27-19(18)21-12-22-20/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYHQYRUVHVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-fluorophenyl)sulfonyl]-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole](/img/structure/B3586682.png)
![4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3586686.png)
![4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B3586691.png)
![N-(2-chlorophenyl)-4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B3586715.png)
![4-{2-[(3,5-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3586726.png)
![N-(2-ethoxyphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3586742.png)

![N-(4-chloro-2-methylphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3586759.png)
![N-(2-chlorophenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3586770.png)
![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B3586775.png)
![2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B3586776.png)
![4-[(4-Nitrophenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3586781.png)
![{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B3586796.png)
![ethyl 2-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3586797.png)
